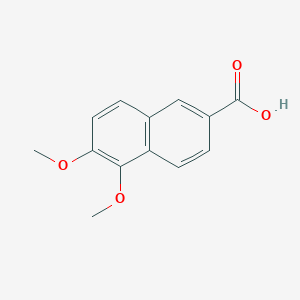

5,6-Dimethoxy-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5,6-dimethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H12O4/c1-16-11-6-4-8-7-9(13(14)15)3-5-10(8)12(11)17-2/h3-7H,1-2H3,(H,14,15) |

InChI Key |

RHWBIJFJDHSLFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)OC |

Origin of Product |

United States |

Chemical Profile of 5,6 Dimethoxy 2 Naphthoic Acid

The fundamental chemical and physical properties of 5,6-Dimethoxy-2-naphthoic acid are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Identifier | Value |

| IUPAC Name | 5,6-Dimethoxynaphthalene-2-carboxylic acid |

| CAS Number | 14068-00-5 |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Physical State | Solid |

Synthesis and Derivatization

The synthesis of 5,6-Dimethoxy-2-naphthoic acid can be approached through various synthetic routes, often involving the elaboration of simpler naphthalene (B1677914) precursors. One common strategy involves the functionalization of a pre-existing dimethoxynaphthalene scaffold. For instance, the synthesis can be conceptualized from 5,6-dimethoxynaphthalene through a sequence of reactions that introduce the carboxylic acid group at the 2-position.

The reactivity of this compound is primarily centered around its carboxylic acid functionality. This group can readily undergo esterification or amidation reactions to generate a variety of derivatives. These reactions are crucial for its use as a building block, allowing for its incorporation into larger and more complex molecular architectures. The naphthalene ring itself can also undergo further electrophilic substitution reactions, although the directing effects of the existing methoxy (B1213986) and carboxyl groups will influence the regioselectivity of such transformations.

Spectroscopic Characterization and Structural Elucidation of 5,6 Dimethoxy 2 Naphthoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5,6-Dimethoxy-2-naphthoic acid provides valuable information about the arrangement of protons on the naphthalene (B1677914) ring and the methoxy (B1213986) groups. In a study using acetone-d₆ as the solvent, the following proton signals were observed. tandfonline.com The aromatic protons appear as distinct signals in the downfield region, characteristic of their deshielded environment. The protons of the two methoxy groups are observed as sharp singlets, confirming their presence and indicating their chemical equivalence or near-equivalence.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 8.48 | d | 1.7 |

| H-8 | 8.01 | d | 8.7 |

| H-7 | 7.91 | dd | 8.7, 1.7 |

| H-4 | 7.32 | s | |

| OCH₃ (C5) | 4.02 | s | |

| OCH₃ (C6) | 3.99 | s |

Solvent: Acetone-d₆; Spectrometer Frequency: 300 MHz tandfonline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound reveals the expected number of carbon signals, corresponding to the naphthalene core, the carboxylic acid group, and the two methoxy groups. The chemical shifts of the carbon atoms are influenced by their hybridization and the electron-donating or -withdrawing nature of their substituents.

One study conducted in DMSO-d₆ reported the following chemical shifts for the carbon atoms. researchgate.net Another analysis in Acetone-d₆ provided slightly different values, which can be attributed to solvent effects. tandfonline.com The carboxyl carbon (C=O) typically appears at the most downfield position due to the strong deshielding effect of the two oxygen atoms. The carbons bearing the methoxy groups (C-5 and C-6) are also shifted downfield, while the methoxy carbons themselves appear in the characteristic upfield region for sp³ hybridized carbons attached to oxygen.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm (DMSO-d₆) researchgate.net | Chemical Shift (δ) in ppm (Acetone-d₆) tandfonline.com |

|---|---|---|

| COOH | 169.2 | 168.0 |

| C-5 | 151.8 | 150.9 |

| C-6 | 143.6 | 141.3 |

| C-8a | 132.5 | 141.1 |

| C-2 | 132.1 | 130.6 |

| C-4a | 129.8 | 128.2 |

| C-8 | 128.0 | 127.8 |

| C-3 | 127.7 | 126.7 |

| C-1 | 127.2 | 124.2 |

| C-7 | 122.8 | 121.6 |

| C-4 | 118.0 | 104.1 |

| OCH₃ (C6) | 62.4 | 60.9 |

| OCH₃ (C5) | 58.3 | 56.4 |

Spectrometer Frequency: 50 MHz (DMSO-d₆) researchgate.net, 75 MHz (Acetone-d₆) tandfonline.com

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and methoxy groups, as well as vibrations associated with the aromatic naphthalene ring.

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis (e.g., UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The naphthalene ring system in this compound constitutes a significant chromophore. The presence of the methoxy and carboxylic acid substituents can influence the absorption maxima (λmax) and their intensities.

In a study involving the air oxidation of sinapic acid, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, a closely related compound, was analyzed. dss.go.th The UV spectrum of this compound would be expected to be similar to that of this compound, showing characteristic absorptions for the substituted naphthalene system. Another study on austrogracilin A, a 4-hydroxy-6,7-dimethoxy-2-naphthoic acid, reported UV-Vis absorption maxima at 221, 261, and 323 nm, which can serve as a reference for the electronic transitions in such systems. semanticscholar.org These absorptions are attributed to π-π* transitions within the conjugated aromatic system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation pattern. For this compound (C₁₃H₁₂O₄), the calculated molecular weight is approximately 244.23 g/mol . High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, confirming the elemental composition.

A high-resolution mass spectrometry analysis of a related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, found an [M+H]⁺ ion at m/z 249.0759, which is very close to the predicted value of 249.0757. tandfonline.com This demonstrates the accuracy of the technique in confirming molecular formulas. The fragmentation pattern of this compound under mass spectrometric analysis would likely involve the loss of the carboxylic acid group (CO₂H), methoxy groups (CH₃O), and other characteristic cleavages of the naphthalene ring. While a specific mass spectrum for this compound was not detailed in the search results, data for its acetate (B1210297) derivative is available, showing fragments that can be related back to the parent structure. nih.govspectrabase.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, these methods can predict molecular geometry, electronic structure, and reactivity, offering a microscopic view of chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Properties and Stability

Density Functional Theory (DFT) has become a primary tool for investigating the properties of naphthoic acid derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular structures and compute a range of electronic properties. researchgate.netresearchgate.net For instance, studies on ortho-substituted naphthoic acids have determined key physicochemical parameters that govern their reactivity, including total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. researchgate.netajpchem.org

These calculations provide quantitative data on molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net The stability of different isomers can also be compared; for example, calculations have shown that 2-naphthoic acid is more stable than its 1-isomer by approximately 8.4 to 11.6 kJ/mol. researchgate.net DFT methods are also used to analyze vibrational spectra (FT-IR and FT-Raman), which helps in confirming the molecular structure and understanding the vibrational modes of the molecule. researchgate.net

| Property | Naphthoic acid | o-Hydroxy naphthoic acid | o-Methoxy naphthoic acid | o-Amino naphthoic acid | o-Chloro naphthoic acid |

| Total Energy (Kcal/mol) | -3.60E+05 | -4.08E+05 | -4.32E+05 | -3.95E+05 | -6.49E+05 |

| HOMO (Kcal/mol) | -1.46E+02 | -1.51E+02 | -1.49E+02 | -1.35E+02 | -1.49E+02 |

| LUMO (Kcal/mol) | -4.80E+01 | -4.20E+01 | -4.14E+01 | -3.83E+01 | -3.89E+01 |

| Dipole Moment (Debye) | 5.2561 | 6.738 | 6.869 | 5.779 | 3.707 |

Table 1: Theoretical values of energy, HOMO, LUMO, and Dipole moments for various ortho-substituted naphthoic acids calculated using the DFT method. Data sourced from a 2021 study. researchgate.net

Analysis of Substituent Effects on Chemical Behavior and Reactivity

Substituents play a critical role in modulating the electronic properties and, consequently, the reactivity and biological activity of the naphthoic acid scaffold. researchgate.netajpchem.org Computational studies have systematically investigated how different functional groups, such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2), influence the naphthalene ring system. researchgate.netresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are instrumental in predicting how a ligand, such as a naphthoic acid derivative, might bind to a biological receptor. This provides a structural basis for understanding biological activity and for designing new, more potent molecules.

Prediction of Ligand-Receptor Interactions for Bioactive Naphthoic Acid Derivatives

Molecular docking simulations place a ligand into the binding site of a target protein and estimate the binding affinity based on scoring functions. This method has been widely applied to naphthoic acid derivatives to explore their potential as therapeutic agents.

For example, docking studies have been used to:

Identify potential anticancer agents: Naphthoic acid derivatives have been docked into the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their anticancer activity. rjptonline.org

Explore P2Y14 receptor antagonists: Homology models of the human P2Y14 receptor, based on related crystal structures, have been used to dock 2-naphthoic acid derivatives, successfully predicting binding modes and guiding the synthesis of highly potent antagonists. nih.govresearchgate.net

Design enzyme inhibitors: Docking simulations of naphthoquinone derivatives into the active site of heat shock protein 90 (Hsp90) and α-glucosidase have helped to explain their inhibitory effects and identify key interactions with amino acid residues. researchgate.netnih.gov

These studies typically reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex, providing a rationale for the observed bioactivity. nih.gov

In Silico Screening and Rational Design Approaches for Analogues

Building on docking and other computational methods, in silico screening allows for the rapid evaluation of large virtual libraries of compounds. This approach is highly effective for identifying promising new analogues of a lead compound. For instance, a virtual screening of 48 analogues of 2-naphthoic acid identified seven compounds with promising potential as bactericidal agents against Staphylococcus aureus. nih.govresearchgate.net

Rational design involves modifying a known active molecule to improve its properties, such as potency or selectivity. Docking results often form the basis for these modifications. Studies on P2Y14R antagonists and Hsp90 inhibitors have used structural insights to rationally design new derivatives with enhanced affinity. nih.govnih.gov This synergy between computational prediction and chemical synthesis accelerates the drug discovery process, as seen in the development of new antihistaminic agents and anticancer compounds based on related scaffolds. rsc.orguky.edu

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on naphthoic acid and its derivatives have proven valuable in predicting the biological potential of new compounds. researchgate.netajpchem.org In a typical QSAR analysis, molecular descriptors (physicochemical properties, electronic properties, or 3D features) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.

Correlation of Molecular Descriptors with Predicted Biological Endpoints

The biological activity of naphthoic acid derivatives is intrinsically linked to their three-dimensional structure and electronic properties. Computational studies investigate these links by calculating a range of molecular descriptors and correlating them with experimental or predicted biological outcomes. These descriptors fall into several categories, including physicochemical, electronic, and topological properties.

Research on substituted naphthoic acids has utilized Density Functional Theory (DFT) to calculate key quantum chemical descriptors. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Ionization Potential (I.P.) and Electron Affinity (E.A.): These descriptors relate to the ease with which a molecule can lose or gain an electron, respectively.

Global Reactivity Descriptors: Properties such as chemical hardness, softness, electronegativity, and the electrophilicity index are derived from I.P. and E.A. and provide a quantitative measure of a molecule's reactivity.

Dipole Moment: This descriptor quantifies the polarity of a molecule, which is critical for its interaction with biological targets and for properties like solubility.

A study on ortho-substituted naphthoic acids demonstrated how these descriptors can be linked to biological activity through QSAR analysis. For instance, the chemical reactivity of the derivatives was evaluated based on properties like the HOMO-LUMO gap and electronegativity. The study found that modifications to the substituent group on the naphthoic acid ring system directly influenced these electronic properties, which in turn could be correlated with potential biological actions.

In silico toxicity profiling of broader polycyclic aromatic compounds (PACs), which include the naphthoic acid scaffold, also relies on molecular descriptors. QSAR models for various toxicological effects—such as carcinogenicity, genotoxicity, and hepatotoxicity—are built using structural fingerprints and calculated properties. These models correlate the presence of specific structural features and property values with the likelihood of a compound causing a particular toxic effect.

Furthermore, structure-activity relationship (SAR) studies on hydroxyl/carboxy-substituted naphthoic acids have shown how specific substitutions correlate with activity at the aryl hydrocarbon receptor (AhR). For example, the presence and position of hydroxyl and carboxyl groups on the naphthalene ring were found to be critical for inducing CYP1A1 and CYP1B1 genes, a hallmark of AhR activation. Computational docking analyses complemented these findings by showing that active compounds like 1,4-dihydroxy-2-naphthoic acid share similar interactions within the AhR binding pocket as known potent agonists.

The table below presents theoretical values for various molecular descriptors calculated for naphthoic acid and its ortho-substituted derivatives, illustrating how substituents alter these fundamental properties.

| Compound | Total Energy (kcal/mol) | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Naphthoic acid | -3.60E+05 | -146 | -48.0 | 97.0 | 5.2561 |

| o-Hydroxy naphthoic acid | -4.08E+05 | -151 | -42.0 | 109.0 | 6.738 |

| o-Methoxy naphthoic acid | -4.32E+05 | -149 | -41.4 | 108.0 | 6.869 |

| o-Amino naphthoic acid | -3.95E+05 | -135 | -38.3 | 96.7 | 5.779 |

| o-Methyl naphthoic acid | -3.83E+05 | -124 | -75.9 | 48.1 | 9.171 |

| o-Chloro naphthoic acid | -6.49E+05 | -149 | -38.9 | 110.1 | 3.707 |

| o-Fluoro naphthoic acid | -4.20E+05 | -172 | -114.0 | 58.0 | 4.895 |

Development of Predictive Models for Naphthoic Acid-Based Compounds

Building on the correlation between molecular descriptors and activity, researchers develop predictive computational models to forecast the biological properties of new or untested compounds. These models are a cornerstone of modern medicinal chemistry, enabling the virtual screening of large chemical libraries and the rational design of molecules with enhanced potency or reduced toxicity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used approach for naphthoic acid derivatives and related compounds. A QSAR model is a mathematical equation that relates variations in the biological activity of a set of compounds to changes in their molecular descriptors. The development process typically involves:

Dataset Curation: Assembling a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest to build a model that best fits the training data.

Validation: Assessing the model's predictive power using an external test set of compounds not used during model training.

For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to naphthoquinone derivatives to understand their anti-proliferative activity. CoMFA models generate 3D contour maps that visualize regions where steric bulk or electrostatic charge positively or negatively impacts biological activity, providing direct insights for structural modification. A reliable CoMFA model for anti-colorectal cancer agents allowed for the design of new compounds with theoretically higher activity.

In another study, predictive models for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which included naphthalene analogues, were developed. These models used structural features and calculated properties to differentiate structures based on their biological response, demonstrating the utility of this approach for modeling the potency of naphthalene-based compounds.

Researchers have also developed predictive models to identify potential antibacterial agents based on the 2-naphthoic acid scaffold. In one such study targeting Staphylococcus aureus, a predictive model was generated using the KNIME Analytics Platform. This model was used to virtually screen a library of 48 analogues, from which seven promising candidates were identified based on predicted activity, toxicity, and drug-likeness properties.

In Vitro Antimicrobial Efficacy

The antimicrobial potential of this compound and its related derivatives has been evaluated against various pathogenic microorganisms. These studies reveal that structural modifications to the naphthoic acid core can significantly influence their antimicrobial spectrum and potency.

Antibacterial Activity Against Pathogenic Bacterial Strains

Research has demonstrated that this compound itself possesses in vitro antibacterial properties. Studies have shown its activity against a panel of pathogenic bacteria. tubitak.gov.tr Furthermore, synthetic derivatives, particularly 2-naphthamides, have been a focus of investigation to enhance this antibacterial efficacy.

In one study, a series of novel 2-naphthamide (B1196476) derivatives were synthesized from dimethoxybenzaldehyde precursors. nih.govsigmaaldrich.comacs.orgresearchgate.net Among these, compound 8b , N-(4-chlorobenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide, exhibited noteworthy antibacterial activity. nih.govresearchgate.net Its efficacy was tested against several clinically relevant bacterial strains, with its Minimum Inhibitory Concentration (MIC) values being comparable to the standard antibiotic, ciprofloxacin. nih.govacs.orgresearchgate.net

| Compound | Bacterial Strain | MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) |

| Compound 8b | Escherichia coli | 16 | 8-16 |

| Compound 8b | Streptococcus faecalis | 16 | 8-16 |

| Compound 8b | Salmonella enterica | 16 | 8-16 |

| Compound 8b | MSSA (Methicillin-susceptible Staphylococcus aureus) | 8 | 8-16 |

| Compound 8b | MRSA (Methicillin-resistant Staphylococcus aureus) | 16 | 8-16 |

Data sourced from Aksu et al. (2022). nih.gov

Another study reported the antibacterial activity of 5,6-dimethoxynaphthalene-2-carboxylic acid and its precursor, 5-bromo-6-methoxynaphthalene-2-carboxylic acid, against a panel of 15 bacteria using the disk diffusion method. tubitak.gov.tr The results indicated considerable antibacterial effects for both compounds. tubitak.gov.tr

Antifungal Activity of Related Naphthamide Derivatives

The antifungal properties of naphthamide derivatives have also been explored. In the same study that identified the antibacterial prowess of compound 8b , its antifungal activity, along with other synthesized 2-naphthamide derivatives, was evaluated. nih.govsigmaaldrich.comresearchgate.netresearchgate.net The research highlighted that these derivatives possess a spectrum of activity against fungal pathogens. nih.govresearchgate.net

Specifically, the study involved the synthesis of novel N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives with dimethoxy substituents at various positions to assess their antifungal potential. nih.gov

In Vitro Enzyme Inhibition Profiles

The molecular architecture of this compound and its analogues makes them suitable candidates for interacting with the active sites of various enzymes. This has led to investigations into their potential as enzyme inhibitors, with promising results in several key areas.

Protein-Tyrosine Kinase (PTK) Inhibitory Activity by Analogues

Analogues of this compound have been identified as having moderate inhibitory activity against protein-tyrosine kinases (PTKs). researchgate.net These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The demethylated ester and amide analogues of this compound have been specifically noted for this activity. researchgate.net

Further research into 2-naphthamide derivatives has revealed potent inhibitory activity against specific PTKs. For instance, compound 8b , in addition to its antimicrobial properties, was a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key PTK involved in angiogenesis. nih.govsigmaaldrich.comacs.orgresearchgate.net

| Compound | Enzyme Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Compound 8b | VEGFR-2 | 0.384 | Sorafenib (B1663141) | 0.069 |

| Compound 5b | VEGFR-2 | Not specified, but showed good cytotoxic activity | Sorafenib | 0.069 |

Data sourced from Aksu et al. (2022). nih.gov

HIV-1 Integrase Inhibitory Activity of Naphthalene-Based Analogues

The fight against Human Immunodeficiency Virus 1 (HIV-1) has led to the exploration of various small molecules as potential therapeutic agents. HIV-1 integrase is a critical enzyme for viral replication, making it an attractive target for drug development. nih.govuow.edu.au Analogues of this compound have shown promise in this area. researchgate.net

Specifically, a demethylated phenylethyl ester analogue of this compound, which can be considered a constrained version of Caffeic Acid Phenylethyl Ester (CAPE), a known HIV-1 integrase inhibitor, demonstrated similar potency to CAPE. researchgate.net Furthermore, the demethylated dimeric amide form of the acid was found to be the most potent inhibitor of HIV-1 integrase among the tested analogues. researchgate.net While the demethylated acid analogue was less potent, 5,6-dihydroxynaphthalene-2-carboxylic acid methyl ester was equipotent to CAPE. researchgate.net

Lactate (B86563) Dehydrogenase (LDH) Inhibition by Related Naphthoic Acid Structures (e.g., Babesia microti LDH)

Lactate dehydrogenase (LDH) is a crucial enzyme in the anaerobic metabolic pathway of various organisms, including the parasite Babesia microti, the primary causative agent of human babesiosis. nih.gov The parasite's reliance on this enzyme for energy production makes it a viable drug target. nih.gov Research has identified naphthalene-based compounds as effective inhibitors of B. microti LDH (BmLDH). nih.govnih.gov

A study investigating gossypol (B191359) derivatives and structural analogs identified 3,5-dihydroxy 2-naphthoic acid (DHNA) as a potent inhibitor of recombinant BmLDH. nih.gov This compound exhibited significant selectivity for the parasite's enzyme over human LDH. nih.gov

| Compound | Target | IC₅₀ (µM) | In Vitro Anti-parasitic IC₅₀ (µM) |

| 3,5-dihydroxy 2-naphthoic acid (DHNA) | B. microti LDH | 30.19 ± 8.49 | 85.65 ± 7.23 |

| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | B. microti LDH | 53.89 ± 13.28 | 84.83 ± 6.96 |

Data sourced from Jin et al. (2020). nih.gov

These findings underscore the potential of the naphthoic acid scaffold as a template for designing selective inhibitors against parasitic enzymes like LDH. nih.govnih.gov

Topoisomerase II Alpha (hTopoIIα) Inhibitory Mechanisms of Naphthoquinone Amide Derivatives

Naphthoquinone derivatives, including amides and esters, are recognized for their ability to inhibit human topoisomerase II alpha (hTopoIIα), a critical enzyme in DNA replication and organization. nih.govmdpi.com The inhibitory mechanism of these compounds often involves interaction with the ATPase domain of the enzyme. nih.govacs.org Biophysical and molecular docking studies have revealed that certain naphthoquinone esters and amides bind to the ATP-binding site of hTopoIIα, and their inhibitory activity is inversely proportional to the concentration of ATP. nih.gov

The specific chemical structure of the derivative dictates the precise mechanism of inhibition. For instance, studies on pyranonaphthoquinones revealed diverse mechanisms. nih.gov The derivatives eleutherin (B1217887) and beta-lapachone (B1683895) were found to inhibit topoisomerase II by promoting the religation of the DNA strand and causing the enzyme to dissociate from the DNA in the presence of ATP. nih.gov In contrast, alpha-lapachone (B50631) inhibits the initial non-covalent binding of the enzyme to DNA and also induces religation of DNA breaks. nih.gov

The potency of inhibition can be significant. One study found that a naphthoquinone amide featuring a 16-carbon atom chain was capable of completely inhibiting the decatenation activity of hTopoIIα at concentrations of 15 and 20 µM. researchgate.net Furthermore, structural modifications, such as the introduction of a furoic acid on the hydroxyl side chain of shikonin, have yielded derivatives with enhanced topoisomerase II inhibitory activity. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition by Naphthamide Derivatives

Dihydrofolate reductase (DHFR) is an essential enzyme for DNA synthesis and cell proliferation, making it a validated target for anticancer therapies. d-nb.info Naphthamide derivatives have emerged as a class of compounds with the potential to inhibit this crucial enzyme. nih.govresearchgate.net

The design and synthesis of novel 2-naphthamide derivatives have led to the identification of compounds with significant DHFR inhibitory activity. nih.govacs.org These studies often involve in silico molecular docking to predict binding interactions within the DHFR active site, followed by in vitro enzymatic assays to quantify the inhibitory effect. d-nb.infonih.gov The inhibitory concentration (IC₅₀) is determined using spectrophotometric methods, which monitor the enzymatic conversion of dihydrofolic acid to tetrahydrofolic acid. d-nb.info The development of these naphthamide-based inhibitors represents a promising avenue in the search for new anticancer agents targeting the folate pathway. nih.govdntb.gov.ua

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition by Naphthamide Derivatives

The inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, is a highly promising strategy in cancer treatment. nih.govacs.org Naphthamide derivatives have been extensively investigated as potent, ATP-competitive small-molecule inhibitors of this receptor tyrosine kinase. nih.govnih.gov

Several series of novel naphthamides have been designed and synthesized, leading to compounds with high potency against VEGFR-2. For example, compound 14c from one series exhibited an IC₅₀ value of 1.5 nM in an enzymatic assay and 0.9 nM in a cellular proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs). nih.govacs.org Another lead molecule, 4a , also showed potent VEGFR-2 inhibition with an IC₅₀ of 1.6 nM. nih.gov In a separate study, anilinopyrimidine-based naphthamide derivative 3k displayed an enzymatic IC₅₀ of 0.5 nM against VEGFR-2. rsc.org

Further research into 2-naphthamide derivatives identified compound 8b as a potent in vitro VEGFR-2 inhibitor with an IC₅₀ value of 0.384 µM, which compares favorably to the established inhibitor sorafenib (IC₅₀ = 0.069 µM). nih.govacs.org These findings underscore the potential of the naphthamide scaffold in developing effective anti-angiogenic agents for cancer therapy. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Naphthamide Derivatives

| Compound | VEGFR-2 IC₅₀ (Enzymatic) | HUVEC Proliferation IC₅₀ | Citation |

|---|---|---|---|

| 14c | 1.5 nM | 0.9 nM | nih.gov, acs.org |

| 4a | 1.6 nM | 3.8 nM | nih.gov |

| 3k | 0.5 nM | 9.8 nM | rsc.org |

| 8b | 0.384 µM | Not Reported | nih.gov, acs.org |

In Vitro Antiproliferative and Anticancer Evaluations

Cytostatic and Cytotoxic Effects Against Specific Cancer Cell Lines (e.g., KB cells, NCI-H187)

Derivatives of this compound, particularly naphthamides and naphthoquinones, have been evaluated for their cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

Naphthoquinone aromatic amide analogues have shown activity against human oral cavity cancer (KB) cells. researchgate.net Similarly, other complex derivatives have demonstrated cytotoxicity against both KB and human small cell lung cancer (NCI-H187) cell lines, with IC₅₀ values reported to be in the micromolar range (32.7 to 103.3 μM). core.ac.uk

Studies on 2-naphthamide derivatives revealed significant cytotoxic activity against several cancer cell lines. nih.govacs.org For instance, compound 5b showed IC₅₀ values ranging from 3.59 to 8.38 µM, and compound 8b had IC₅₀ values between 2.97 and 7.12 µM against C26 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cells. nih.govacs.org Shikonin derivatives, a class of naphthoquinones, have also demonstrated potent activity, with one compound, DMAKO-20, exhibiting IC₅₀ values of 0.63 µM against HCT-15 (colorectal carcinoma) and 0.4 µM against K562 (chronic myelogenous leukemia) cells. mdpi.com Another derivative, 56c , was effective against MCF-7, HT-29 (colorectal adenocarcinoma), and MOLT-4 (acute lymphoblastic leukemia) cells with IC₅₀ values of 10.4 µM, 6.8 µM, and 8.4 µM, respectively. mdpi.com

Table 3: Cytotoxic Activity of Naphthoic Acid Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Citation |

|---|---|---|---|

| Naphthoquinone Amides | Oral Cavity Cancer (KB) | - | researchgate.net |

| Various Derivatives | KB, NCI-H187 | 32.7 - 103.3 µM | core.ac.uk |

| Naphthamide 5b | C26, HepG2, MCF-7 | 3.59 - 8.38 µM | nih.gov, acs.org |

| Naphthamide 8b | C26, HepG2, MCF-7 | 2.97 - 7.12 µM | nih.gov, acs.org |

| Shikonin Derivative DMAKO-20 | HCT-15 | 0.63 µM | mdpi.com |

| Shikonin Derivative DMAKO-20 | K562 | 0.4 µM | mdpi.com |

| Aminonaphthoquinone 56c | MCF-7 | 10.4 µM | mdpi.com |

| Aminonaphthoquinone 56c | HT-29 | 6.8 µM | mdpi.com |

Other In Vitro Bioactivities (e.g., antiradical activities of analogues)

Beyond their anticancer potential, analogues of this compound have been investigated for other biological activities, notably their capacity to act as antiradical agents. mdpi.comtandfonline.compreprints.org The ability to scavenge free radicals is an important property, as oxidative stress is implicated in numerous disease states.

A chemo-enzymatic synthesis pathway starting from sinapic acid yielded 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) and its intermediaries, bislactone (BL) and thomasidioic acid (TA). tandfonline.comresearchgate.net The antiradical activities of these compounds were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and compared to the well-known antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). tandfonline.com

The results indicated that bislactone (BL) and thomasidioic acid (TA) possess significant antiradical activity, with EC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) of 4.6 nmol and 4.2 nmol, respectively. tandfonline.com This level of activity is comparable to that of BHA (EC₅₀ = 3.8 nmol) and superior to that of BHT (EC₅₀ = 12.2 nmol). tandfonline.com These findings highlight the potential of these naphthoic acid analogues as effective antioxidants.

Table 4: Antiradical Activity of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) Analogues

| Compound | Antiradical Activity (EC₅₀) | Citation |

|---|---|---|

| Bislactone (BL) | 4.6 nmol | tandfonline.com |

| Thomasidioic acid (TA) | 4.2 nmol | tandfonline.com |

| Butylated hydroxyanisole (BHA) (Reference) | 3.8 nmol | tandfonline.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,4-Dihydroxy-2-naphthoic acid | 1,4-DHNA |

| 1,4-Dimethoxy-2-naphthoic acid | 1,4-DMNA |

| 1-Hydroxy-2-naphthoic acid | 1-HNA |

| 4-Hydroxy-2-naphthoic acid | 4-HNA |

| 1-Naphthoic acid | 1-NA |

| 2-Naphthoic acid | 2-NA |

| 6-Methoxy-2-naphthoic acid | - |

| 3-Methoxy-2-naphthoic acid | - |

| 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid | DMNA |

| 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone | - |

| Alpha-naphthoflavone | - |

| Eleutherin | - |

| Alpha-lapachone | - |

| Beta-lapachone | - |

| Shikonin | - |

| Sorafenib | - |

| Bislactone | BL |

| Thomasidioic acid | TA |

| Butylated hydroxyanisole | BHA |

| Butylated hydroxytoluene | BHT |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |

| N-(4-chlorobenzyl)-4-hydroxy-5,7-dimethoxy-2-naphthamide | 8b |

Applications in Chemical Synthesis

5,6-Dimethoxy-2-naphthoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both the naphthalene (B1677914) scaffold and a reactive carboxylic acid handle, allows for its use in the construction of diverse molecular frameworks. For example, it can be a key starting material for the synthesis of various heterocyclic compounds through reactions that involve the carboxylic acid group and subsequent cyclization reactions on the naphthalene ring.

Relevance in Medicinal Chemistry

Established Synthetic Pathways for this compound Synthesis

The traditional synthesis of this compound often relies on a series of well-defined chemical transformations starting from readily available precursors. These pathways are characterized by their linear nature and the strategic use of key intermediates to build the target molecule.

Strategic Use of Key Synthetic Intermediates (e.g., 5-bromo-6-methoxynaphthalene-2-carboxylic acid)

A key intermediate in the synthesis of this compound is 5-bromo-6-methoxynaphthalene-2-carboxylic acid. researchgate.net This intermediate is synthesized from 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) through a haloform reaction. researchgate.net The bromine atom on this intermediate serves as a crucial handle for introducing the second methoxy (B1213986) group. The conversion to the final product involves the methoxylation of the esterified acid with sodium methoxide (B1231860) in the presence of copper(I) iodide, followed by de-esterification. researchgate.net

Optimization of Reaction Conditions and Overall Yields

The efficiency of the synthesis of this compound is dependent on the optimization of each reaction step. For instance, the Friedel-Crafts acylation of 5-bromo-6-methoxynaphthalene requires anhydrous conditions and a Lewis acid catalyst like aluminum chloride. While laboratory-scale syntheses often use stoichiometric amounts of the catalyst, industrial processes focus on catalyst recycling to improve cost-effectiveness. Continuous-flow reactors can also be employed to minimize thermal degradation during exothermic steps. Careful control of reaction temperature during bromination is also critical to ensure regioselectivity and prevent the formation of unwanted isomers.

Advanced Synthetic Approaches Applicable to Related Naphthoic Acid Derivatives

Beyond the traditional linear syntheses, advanced methodologies are being explored for the synthesis of related naphthoic acid derivatives. These approaches often focus on improving sustainability, efficiency, and access to a wider range of structural analogs.

Chemo-enzymatic Synthetic Strategies (e.g., for 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from sinapic acid)

A notable advanced approach is the chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid, a naturally occurring compound. tandfonline.comresearchgate.net This method presents a more sustainable alternative to petroleum-based syntheses. researchgate.net The process can be a one-pot, two-step pathway involving an initial enzymatic dimerization of sinapic acid mediated by a laccase enzyme to form a bislactone intermediate. tandfonline.comresearchgate.net This is followed by a chemical rearrangement under alkaline conditions to yield DMNA. tandfonline.com Optimization of this process has focused on factors like pH, temperature, and reactant concentrations to maximize the yield of the desired product. tandfonline.com For instance, a high yield of the bislactone intermediate (80%) was achieved after 80 minutes under optimized enzymatic conditions. tandfonline.com Subsequent alkaline treatment can be tuned to favor the formation of either thomasidioic acid or DMNA. tandfonline.com

Cyclization Reactions and Condensation Methodologies (e.g., Stobbe condensation)

Cyclization and condensation reactions are powerful tools for constructing the naphthalene core of naphthoic acid derivatives. The Stobbe condensation, for example, involves the reaction of an aldehyde or ketone with a succinic acid ester to form an alkylidene succinic acid or its derivatives. wikipedia.org This methodology has been successfully applied to the synthesis of various methoxynaphthoic acids and methoxynaphthaldehydes. rsc.orgresearch-nexus.net For example, the condensation of 3,4-dimethoxybenzaldehyde (B141060) with ethyl succinate (B1194679), followed by cyclization, yields substituted naphthoic acids. rsc.org The Stobbe condensation is a key step in a synthetic route to 6-hydroxy-5,7-dimethoxy-2-naphthoic acid starting from 4-hydroxy-3,5-dimethoxybenzaldehyde. rsc.org Other cyclization strategies include palladium-catalyzed dehydrogenative cyclization of 2-substituted 1-naphthoic acids to form fused lactones. researchgate.net

Synthetic Methodologies for this compound

The synthesis of functionalized naphthoic acids, such as this compound, is a significant area of chemical research due to their role as precursors and key structural motifs in various biologically active compounds. researchgate.net A variety of synthetic strategies have been developed to construct the naphthalene core and introduce specific functional groups with high regioselectivity. These methods range from classical multi-step sequences to modern catalytic and high-efficiency reactions. This article details several advanced synthetic methodologies applicable to the construction of this compound and its derivatives.

3 Metal-Catalyzed Coupling Reactions in Naphthoic Acid Construction

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex aromatic systems. Palladium and copper catalysts are frequently employed in the synthesis of naphthoic acid derivatives.

One prominent strategy involves the Negishi cross-coupling, which utilizes organozinc reagents. diva-portal.org In a process analogous to the synthesis of other complex naphthoic acids, a substituted organozinc compound can be coupled with a bromo-naphthoate ester in the presence of a palladium catalyst. For instance, a method for preparing 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid involves the in situ generation of an organozinc compound from 2-(1-adamantyl)-4-bromoanisole, which is then coupled with methyl 6-bromonaphthoate. google.com This reaction is catalyzed by palladium complexes, such as those containing phosphine (B1218219) ligands, with palladium(II) acetate (B1210297) being a particularly effective catalyst. google.com This approach highlights a viable route where a suitably substituted aromatic zinc reagent could be coupled with a 6-bromo-2-naphthoic acid ester to build the desired molecular framework.

Another critical metal-catalyzed step in the direct synthesis of this compound involves a copper-catalyzed methoxylation. In a reported multi-step synthesis, 5-bromo-6-methoxynaphthalene-2-carboxylic acid methyl ester is treated with sodium methoxide in the presence of copper(I) iodide (CuI) in a DMF/methanol solvent system. researchgate.net This reaction effectively substitutes the bromine atom with a methoxy group, yielding methyl 5,6-dimethoxynaphthalene-2-carboxylate, which is then hydrolyzed to the final acid product. researchgate.net

Modern advancements also include palladium-catalyzed C-H activation and functionalization. For example, naphthoic acids can undergo dehydrogenative coupling with alkenes at the peri-position, catalyzed by rhodium(III) or palladium systems, to form fused lactones. nii.ac.jp While not a direct route to the title compound, this demonstrates the power of metal catalysis to directly functionalize the naphthalene core.

| Reaction Type | Key Reagents & Catalysts | Substrate Example | Product/Intermediate | Ref. |

| Negishi Coupling | Organozinc reagent, Pd(II) acetate, Phosphine ligand | Methyl 6-bromonaphthoate | 6-Aryl-2-naphthoic acid ester | google.com |

| Copper-Catalyzed Methoxylation | NaOMe, CuI, DMF/MeOH | Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate | Methyl 5,6-dimethoxynaphthalene-2-carboxylate | researchgate.net |

| Pd-Catalyzed Dehydrogenative Coupling | Pd(OAc)₂, Cu(OAc)₂, Air | Benzoic/Naphthoic Acids, Alkenes | Phthalides/Fused Lactones | nii.ac.jpacs.org |

4 Microwave-Assisted Synthesis of Substituted Naphthamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields. researchgate.net This technology has been successfully applied to the multi-step synthesis of novel 2-naphthamide (B1196476) derivatives bearing dimethoxy substituents, demonstrating a rapid route to the core naphthalene structure. nih.govresearchgate.net

A four-step, microwave-assisted process starting from dimethoxybenzaldehyde derivatives has been reported for producing N-substituted 2-naphthamides. nih.govacs.org The sequence begins with a Stobbe condensation between a dimethoxybenzaldehyde and diethyl succinate using potassium tert-butoxide, which is efficiently promoted by microwave irradiation. nih.govacs.org This is followed by a series of cyclization, hydrolysis, and amidation steps, also performed under microwave conditions, to yield the final naphthamide products. nih.gov The study specifically synthesized 5,7-dimethoxy and 6,8-dimethoxy substituted naphthamides, showcasing the applicability of this method for creating variously substituted naphthalene rings. acs.org

The primary advantages of this microwave protocol are the significant reduction in reaction times and high reaction yields, often ranging from 80% to over 95% for individual steps. researchgate.net For example, the initial Stobbe condensation can be completed in minutes with high yields, a substantial improvement over conventional heating methods. nih.gov

| Step | Reaction Type | Key Reagents | Microwave Conditions | Yield | Ref. |

| 1 | Stobbe Condensation | Dimethoxybenzaldehyde, Diethyl succinate, KOtBu | 80 °C, 15 min, 300 W | 91-93% | nih.govresearchgate.net |

| 2 | Cyclization | Acetic anhydride, Sodium acetate | - | 93-97% | researchgate.net |

| 3 | Saponification | NaOH, H₂O/MeOH | - | 95-96% | researchgate.net |

| 4 | Amidation | Amine, EDCI, HOBt, DIPEA | - | 80-86% | researchgate.net |

5 Oxidation-Rearrangement Pathways (e.g., Baeyer-Villiger oxidation)

Oxidation-rearrangement reactions provide a classic yet effective method for functional group interconversion in aromatic synthesis. The Baeyer-Villiger oxidation, which converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid, is a key example of this reaction class. wikipedia.orgorganic-chemistry.org

This pathway has been instrumental in an efficient synthesis of 5,6-dimethoxy-2-naphthol, a direct precursor that can be converted to this compound. researchgate.net In this synthetic route, the Baeyer-Villiger oxidation-rearrangement is applied to 5,6-dimethoxy-2-naphthaldehyde. The aldehyde is oxidized, leading to the migration of the naphthyl group and the formation of a formate (B1220265) ester, 5,6-dimethoxy-2-naphthol formate. researchgate.net This intermediate is then readily hydrolyzed to afford 5,6-dimethoxy-2-naphthol. The reaction is characterized by its predictable regiochemistry, where the group with the higher migratory aptitude (in this case, the electron-rich naphthyl ring) moves. organic-chemistry.org

The Baeyer-Villiger oxidation is a powerful tool because it allows for the introduction of an oxygen atom adjacent to a carbonyl group, effectively transforming an aldehyde into a phenol (B47542) derivative via a formate intermediate. sigmaaldrich.com

| Substrate | Reaction Type | Typical Oxidant | Intermediate Product | Final Product (after hydrolysis) | Ref. |

| 5,6-Dimethoxy-2-naphthaldehyde | Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 5,6-Dimethoxy-2-naphthol formate | 5,6-Dimethoxy-2-naphthol | researchgate.net |

6 Metalation Strategies and Trianion Intermediates in Functionalized Naphthoic Acids

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic center for reaction with an electrophile. researchgate.net Functional groups such as carboxylic acids (-COOH) and methoxy groups (-OCH₃) are effective DMGs.

In the context of highly functionalized naphthoic acids, multiple acidic protons can lead to the formation of complex intermediates. Research on the metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid has provided evidence for the formation of a trianion intermediate. researchgate.netnih.gov In this species, the protons of the hydroxyl and carboxylic acid groups are removed, along with a proton from the aromatic ring, creating a highly reactive intermediate that can be used for subsequent regioselective functionalization. researchgate.netbeilstein-journals.org

This strategy can be conceptually applied to precursors of this compound. For example, a hypothetical 4-hydroxy-5,6-dimethoxy-2-naphthoic acid could be treated with a strong base like lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi) to generate a trianion. The directing influence of the carboxylate and phenoxide groups would likely direct metalation to a specific, activated position on the naphthalene ring, allowing for the introduction of further substituents in a controlled manner. The choice of base and reaction conditions is crucial for controlling the regioselectivity of the metalation. researchgate.net This methodology offers a sophisticated route for constructing complex, polysubstituted naphthalene systems. researchgate.net

| Substrate Type | Key Concepts | Base/Reagent | Intermediate | Application | Ref. |

| Hydroxy-naphthoic acid | Directed Metalation, Trianion formation | Organolithium (LDA, s-BuLi) | Trianion | Regioselective functionalization | researchgate.netnih.gov |

| Methoxybenzoic acids | Regiocontrolled DoM | s-BuLi/TMEDA vs. n-BuLi/t-BuOK | Ortho-lithiated species | Selective introduction of functionalities | researchgate.net |

Structure Activity Relationship Sar Investigations of 5,6 Dimethoxy 2 Naphthoic Acid Derivatives

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of derivatives based on the naphthoic acid scaffold is highly dependent on the nature and position of various substituents. researchgate.netajpchem.orgresearchgate.net Studies on related compounds illustrate that modifications to the core structure can dramatically alter both the potency and the selectivity of these molecules for their biological targets.

A key area of investigation has been on derivatives of the closely related 5,6-dimethoxy-2-aminoindan, a bioisostere of 5,6-Dimethoxy-2-naphthoic acid. Research into these compounds as dopamine (B1211576) D3 receptor antagonists has shown that substitutions at the amine nitrogen are critical for receptor affinity and selectivity. acs.org To achieve selective D3 antagonists, substitution is largely limited to the di-N-propyl group. While introducing N-alkylaryl or N-alkylheteroaryl groups can yield compounds with strong D3 binding affinity, it often concurrently increases affinity for the D2 receptor, thereby reducing selectivity. acs.org

Table 1: Dopamine Receptor Binding Affinities of N-Substituted 5,6-Dimethoxy-2-aminoindan Derivatives Data sourced from literature on dopamine D3 receptor antagonists. acs.org

| Compound | N-Substituent | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| 3 | di-N-propyl | 1.2 | 180 | 150 |

| N-methyl, N-propyl | Methyl, Propyl | 110 | >10000 | >91 |

| N-benzyl, N-propyl | Benzyl, Propyl | 1.8 | 6.9 | 3.8 |

| N-(4-fluorophenyl), N-propyl | 4-Fluorophenyl, Propyl | 0.7 | 2.3 | 3.3 |

Similarly, studies on other substituted naphthoic acids targeting the aryl hydrocarbon receptor (AhR) demonstrate the importance of hydroxyl and carboxyl groups. For instance, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) was identified as the most potent AhR agonist among a series of hydroxyl/carboxy naphthalene (B1677914) derivatives. nih.gov The activity was significantly enhanced by the presence of the 2-carboxyl group and required one or both of the 1,4-dihydroxy substituents. nih.gov The related compound, 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA), also showed activity, indicating that the methoxy (B1213986) groups can serve as effective bioisosteres for hydroxyl groups in this context, albeit with differing potencies. nih.gov

The introduction of different functional groups, such as halogens or additional methoxy groups, has been explored as a strategy to enhance pharmacological activity. core.ac.uk These substitutions can influence the electronic and steric properties of the molecule, thereby affecting receptor recognition and binding affinity. core.ac.ukresearchgate.net

Rational Design Principles for Modulating Bioactivity through Structural Modifications

The rational design of novel bioactive compounds is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a more targeted approach. nih.govacs.org The development of derivatives of this compound is guided by established principles aimed at optimizing interactions with specific biological targets.

A primary principle involves iterative, structure-based design. Initial screening of a compound library can identify lead compounds, which are then systematically modified to improve their affinity and efficacy. frontiersin.orgnih.gov This process often involves:

Bioisosteric Replacement: Substituting one chemical group with another that has similar physical or chemical properties to enhance a desired biological effect. For example, replacing hydroxyl groups with methoxy groups can alter metabolic stability and receptor interaction. core.ac.uk

Conformational Constraint: Introducing structural elements that lock the molecule into a specific, biologically active conformation. This can increase binding affinity by reducing the entropic penalty of binding.

Modulation of Physicochemical Properties: Altering features like lipophilicity, which can be critical for target engagement. In the design of PSMA-targeting agents, for instance, modifications to a linker's lipophilicity were shown to affect biodistribution and non-target accumulation. researchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, are integral to this rational design process. ajpchem.orgresearchgate.net These tools allow researchers to predict how structural changes will affect binding and activity before undertaking complex chemical syntheses. chemcomp.com For example, QSAR can link calculated physicochemical properties of substituted naphthoic acids to their observed biological activities, providing a predictive model for designing new derivatives. ajpchem.orgresearchgate.net

Elucidation of Pharmacophoric Requirements for Specific Target Interactions

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. Elucidating the pharmacophore of this compound derivatives is crucial for understanding their mechanism of action and for designing new, more potent inhibitors or modulators for specific targets.

Based on studies of related naphthoic acid derivatives, several key pharmacophoric features can be identified:

Aromatic Naphthalene Core: This rigid, hydrophobic scaffold serves as the primary anchoring point within the binding sites of many target proteins, engaging in hydrophobic and π–π stacking interactions. nih.gov

Carboxylic Acid Group: The carboxylate at the 2-position is a critical feature, often acting as a hydrogen bond acceptor or donor, or participating in ionic interactions with positively charged residues like arginine or lysine (B10760008) in a target's active site. nih.govnih.gov

Methoxy Groups at Positions 5 and 6: The dimethoxy substitution pattern influences the electronic distribution of the naphthalene ring system and provides specific interaction points. These groups can act as hydrogen bond acceptors and their positioning is critical for fitting into specific sub-pockets within a binding site. acs.org

Computational studies on related inhibitors have highlighted the importance of these interactions. For example, in the active site of xanthine (B1682287) oxidase, inhibitors form hydrogen bonds with residues like Arg880 and Thr1010, and engage in π–π stacking with phenylalanine residues. nih.gov Similarly, computational analysis of aryl hydrocarbon receptor (AhR) agonists revealed that compounds like 1,4-DHNA share key interactions within the AhR binding pocket with known ligands, underscoring the importance of the specific arrangement of hydroxyl/methoxy and carboxyl groups on the naphthalene scaffold. nih.gov The identification of these specific interactions provides a detailed blueprint for the structure-guided design of next-generation agents. researchgate.net

Research Applications and Emerging Potentials of 5,6 Dimethoxy 2 Naphthoic Acid

Role as a Synthetic Intermediate in the Preparation of Advanced Organic Molecules

5,6-Dimethoxy-2-naphthoic acid serves as a valuable synthetic intermediate in the creation of more complex organic structures. Its naphthalene (B1677914) core, adorned with methoxy (B1213986) and carboxylic acid functional groups, provides multiple reaction sites for chemists to build upon. The synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid itself has been achieved through a multi-step process, highlighting its utility as a building block for further chemical transformations. researchgate.net

One notable synthetic route starts from 2-naphthol (B1666908) and involves a sequence of reactions including bromination, methylation with dimethyl sulfate, and a Friedel-Crafts acylation to yield 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540). This intermediate is then converted to 5-bromo-6-methoxynaphthalene-2-carboxylic acid via a haloform reaction. Subsequent esterification, methoxylation in the presence of a copper catalyst, and final de-esterification afford the target 5,6-dimethoxynaphthalene-2-carboxylic acid. researchgate.net

Furthermore, related dimethoxynaphthoic acid structures are instrumental in synthesizing other advanced molecules. For instance, an efficient synthesis of 5,6-dimethoxy-1-naphthol and 5,6-dimethoxy-2-naphthol has been developed, which involves the oxidation of naphthol precursors. researchgate.net These naphthols are themselves important intermediates for various chemical products. The synthetic versatility of the dimethoxynaphthoic acid framework is also demonstrated in the preparation of various substituted naphthaldehydes and other naphthoic acids through methods like the Stobbe condensation and cyclization. rsc.org

The following table summarizes a synthetic pathway to this compound, illustrating its construction from simpler starting materials.

| Step | Starting Material | Reagents and Conditions | Product | Overall Yield |

| 1 | 2-Naphthol | i) Br₂, AcOH; ii) Me₂SO₄, K₂CO₃, acetone | 2-Acetyl-5-bromo-6-methoxynaphthalene | Not specified for each step |

| 2 | 2-Acetyl-5-bromo-6-methoxynaphthalene | i) Br₂/NaOH, HCl; ii) MeOH/TsOH | Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate | Not specified for each step |

| 3 | Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate | i) NaOMe/MeOH, DMF, CuI; ii) NaOH/MeOH-H₂O, then HCl | 5,6-Dimethoxynaphthalene-2-carboxylic acid | 46% |

| Data sourced from GÖKSU, S., et al. (2005). researchgate.net |

Exploration as a Precursor for Bio-based Chemicals and Materials

There is a significant drive to replace petroleum-derived chemicals with sustainable alternatives from renewable resources. In this context, derivatives of this compound are being explored as potential bio-based precursors for advanced materials. A closely related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), has been identified as a promising bio-based alternative to the petroleum-based 6-hydroxy-2-naphthoic acid (NA). tandfonline.comsemanticscholar.org The latter is a key component in the production of high-performance liquid crystal polymers, such as Vectra®. tandfonline.comsemanticscholar.org

The potential of DMNA stems from its sustainable synthesis from sinapic acid, a compound abundant in various plants, particularly in the Brassicaceae family like mustard and rapeseed. tandfonline.comsemanticscholar.org Sinapic acid can be extracted from agricultural residues, aligning with the principles of a circular economy. tandfonline.com Research has demonstrated a chemo-enzymatic pathway to produce DMNA from sinapic acid on a gram scale. tandfonline.comresearchgate.net This process often involves the use of a laccase enzyme for the dimerization of sinapic acid to form a bislactone intermediate, which is then converted to DMNA. tandfonline.comsemanticscholar.org

The structural similarity between DMNA and the petro-based NA suggests that DMNA could be a viable renewable building block for bio-based polymers and other materials, thereby reducing reliance on fossil fuels. semanticscholar.org The development of sustainable synthetic routes to DMNA from readily available biomass is a critical step towards this goal. tandfonline.com

The table below outlines a sustainable synthesis approach for a bio-based naphthoic acid analog.

| Starting Material | Key Transformation | Intermediate | Final Product | Significance |

| Sinapic Acid (from biomass) | Laccase-mediated dimerization and subsequent rearrangement | Bislactone, Thomasidioic Acid | 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) | Potential renewable alternative to petroleum-based monomers for high-performance polymers. tandfonline.comsemanticscholar.org |

| Data sourced from Flourat, A., et al. (2022). tandfonline.comsemanticscholar.org |

Development as a Lead Compound for the Discovery of Novel Bioactive Agents

The naphthalene scaffold is a common feature in many biologically active compounds, and this compound and its analogs are no exception. This class of compounds has emerged as a promising starting point for the discovery of new drugs with a range of therapeutic activities.

Research has shown that 5,6-dimethoxynaphthalene-2-carboxylic acid and its derivatives exhibit inhibitory activity against protein-tyrosine kinases (PTKs), which are crucial targets in cancer therapy. researchgate.net Furthermore, demethylated ester and amide analogs of this compound have demonstrated inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication. researchgate.net The parent acid itself has also been found to possess in vitro antibacterial activity against several pathogenic bacteria. researchgate.net

The versatility of this scaffold is further highlighted by the synthesis of a series of 2-naphthamide (B1196476) derivatives from the related 4-hydroxy-5,7-dimethoxy-2-naphthoic acid. nih.gov These derivatives have been evaluated for their antimicrobial and anticancer properties, with some showing potential as inhibitors of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are established targets in oncology. nih.gov

The broader family of naphthoic acids has also yielded promising lead compounds. For example, 3,5-dihydroxy-2-naphthoic acid has been identified as a novel lead for designing drugs against Babesia microti, the parasite responsible for human babesiosis, by targeting its lactate (B86563) dehydrogenase enzyme. nih.gov Additionally, other dimethoxy-naphthoic acid derivatives have been studied as agonists or antagonists of the aryl hydrocarbon receptor (AhR), which plays a role in cellular metabolism and immune responses. nih.gov The core structure is also found in bioactive naphthylisoquinoline alkaloids isolated from plants like Ancistrocladus ealaensis. researchgate.net

The following table summarizes some of the reported bioactive properties of this compound and its analogs.

| Compound/Analog | Biological Target/Activity | Potential Therapeutic Area |

| 5,6-Dimethoxynaphthalene-2-carboxylic acid | Protein-tyrosine kinases (PTKs), Antibacterial | Cancer, Infectious diseases |

| Demethylated ester/amide analogs of 5,6-dimethoxynaphthalene-2-carboxylic acid | HIV-1 integrase | HIV/AIDS |

| 4-Hydroxy-5,7-dimethoxy-2-naphthamide derivatives | Dihydrofolate reductase (DHFR), VEGFR-2, Antimicrobial | Cancer, Infectious diseases |

| 3,5-Dihydroxy-2-naphthoic acid | Babesia microti lactate dehydrogenase | Babesiosis (parasitic infection) |

| 1,4-Dimethoxy-2-naphthoic acid | Aryl hydrocarbon receptor (AhR) agonist/antagonist | Inflammatory diseases, Toxicology |

| Data sourced from various studies. researchgate.netnih.govnih.govnih.gov |

Future Research Trajectories

Innovation in Green and Sustainable Synthetic Methodologies for Naphthoic Acids

The current synthetic routes to 5,6-Dimethoxy-2-naphthoic acid, while effective, often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic methodologies. This includes the exploration of biocatalytic approaches, such as the use of enzymes like laccase for oxidative dimerization of precursors like sinapic acid, which can be derived from renewable plant sources. ontosight.airsc.orgtandfonline.com Such chemo-enzymatic pathways, performed in aqueous media under mild conditions, offer a more environmentally benign alternative to conventional organic synthesis. ontosight.airsc.org

Furthermore, investigating novel catalytic systems, such as the use of Lewis acids with carbon dioxide as a C1 source for the direct carboxylation of naphthalene (B1677914) precursors, could provide a highly atom-economical and greener route to naphthoic acids. ajpchem.org The principles of green chemistry, including the use of safer solvents and the reduction of derivatization steps, should be central to the design of next-generation synthetic strategies for this compound and its derivatives. acs.org

In-depth Mechanistic Elucidation of Observed In Vitro Biological Activities

While preliminary studies have indicated the antibacterial potential of this compound, a thorough understanding of its mechanism of action is currently lacking. Future research must focus on the in-depth mechanistic elucidation of its observed in vitro biological activities. For instance, studies on analogous naphthoic acid derivatives suggest that their antibacterial effects may stem from the inhibition of essential bacterial enzymes. nih.gov Investigating the specific molecular targets of this compound within bacterial cells is a crucial next step.

Moreover, given that various naphthoic acid derivatives exhibit a range of biological effects, including enzyme inhibition and receptor antagonism, it is plausible that this compound possesses other, as yet undiscovered, activities. frontiersin.orgacs.org Comprehensive screening against a panel of biologically relevant enzymes and receptors could reveal novel therapeutic applications. Mechanistic studies should employ a combination of biochemical assays, structural biology techniques, and molecular modeling to precisely define how this compound interacts with its biological targets.

Integration of Advanced Computational Approaches for Predictive Design

Advanced computational approaches offer a powerful tool for accelerating the discovery and optimization of novel naphthoic acid derivatives. Future research should integrate computational modeling to predict the biological activities and pharmacokinetic properties of new analogs of this compound. ajpchem.orgresearchgate.net Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of these compounds with their observed biological activities, providing valuable insights for the design of more potent molecules. researchgate.net

Molecular docking simulations can be utilized to predict the binding modes of this compound and its derivatives with their putative biological targets, such as bacterial enzymes or human receptors. tandfonline.comfrontiersin.org This computational insight can guide the rational design of new compounds with improved affinity and selectivity. The use of homology modeling for receptors where the crystal structure is unknown can also be a valuable strategy. nih.govresearchgate.net By leveraging these in silico tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Strategic Design and Synthesis of Highly Potent and Selective Derivatives for Targeted Research Investigations

Building on the foundation of mechanistic understanding and computational predictions, the strategic design and synthesis of highly potent and selective derivatives of this compound represents a key future direction. The goal is to develop molecular probes for targeted research investigations and to create lead compounds for potential therapeutic development. acs.orgresearchgate.net

This will involve the systematic modification of the this compound scaffold to explore structure-activity relationships (SAR). For example, the introduction of different functional groups at various positions on the naphthalene ring could significantly impact biological activity and selectivity. nih.gov The synthesis of fluorescently labeled derivatives could also be pursued to create probes for visualizing and studying biological processes in real-time. nih.govresearchgate.net Ultimately, the aim is to generate a library of novel compounds with fine-tuned properties, enabling the exploration of specific biological pathways and the identification of promising candidates for further preclinical development. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Dimethoxy-2-naphthoic acid, and what mechanistic considerations govern their regioselectivity?

- Methodological Answer : Synthesis typically involves methoxylation of a naphthalene precursor. For example, regioselective introduction of methoxy groups can be achieved via nucleophilic substitution or demethylation-protection strategies. Oxidation of methyl-substituted intermediates (e.g., using KMnO₄ or enzymatic catalysts like CYP199A2-expressing E. coli ) may yield the carboxylic acid moiety. Mechanistically, the electron-donating methoxy groups direct electrophilic substitutions to specific positions, which must be controlled during synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its identity?

- Methodological Answer :

- NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm (singlet), while aromatic protons show splitting patterns consistent with substitution at positions 5 and 5. The carboxylic acid proton (if present) appears downfield (~δ 12–13 ppm) .

- IR : Strong absorption bands for C=O (carboxylic acid, ~1700 cm⁻¹) and OCH₃ (~2850 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₂O₄ (MW 232.23) and fragment ions reflecting loss of COOH or OCH₃ groups.

- XRD : Co-crystallization studies (e.g., with caffeine) can confirm solid-state packing and hydrogen-bonding interactions .

Q. What precautions are critical for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Use chemical-grade gloves (nitrile) and safety goggles to avoid skin/eye contact. Fume hoods are mandatory during synthesis due to potential dust formation .

Advanced Research Questions

Q. How do the electronic effects of 5,6-dimethoxy substituents influence the acidity and reactivity of the carboxylic acid group?

- Methodological Answer : Methoxy groups are electron-donating via resonance, reducing the carboxylic acid’s acidity compared to unsubstituted 2-naphthoic acid. This can be quantified via pKa measurements (e.g., potentiometric titration in DMSO/water). Reduced acidity may slow esterification kinetics, necessitating stronger catalysts (e.g., H₂SO₄) .

Q. In studies reporting conflicting catalytic activity of this compound in esterification, what experimental variables should be evaluated to resolve discrepancies?

- Methodological Answer : Critical variables include:

- Catalyst Purity : Trace impurities (e.g., residual solvents) can alter reactivity. Validate via HPLC or TLC .

- Reaction Conditions : Temperature, solvent polarity (e.g., DMF vs. toluene), and moisture content significantly impact yields.

- Substrate Scope : Steric hindrance from methoxy groups may limit access to the carboxylic acid in bulky substrates. Kinetic studies under controlled conditions are recommended .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitutions in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, identifying reactive sites. For example, methoxy groups at positions 5 and 6 direct electrophiles to the 3- and 4-positions due to resonance and inductive effects. Validate predictions experimentally via bromination or nitration followed by NMR/XRD .

Q. What experimental designs are optimal for studying the thermal stability and degradation pathways of this compound?

- Methodological Answer :

- TGA/DSC : Determine decomposition temperatures (e.g., onset at ~270–290°C, as seen in analogs ).

- LC-MS : Identify degradation products (e.g., demethylated or decarboxylated species) under accelerated aging (40°C/75% RH).

- Kinetic Analysis : Apply Arrhenius models to extrapolate shelf-life under storage conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data for this compound across solvents?

- Methodological Answer :

- Standardize Protocols : Use USP methods for solubility determination (e.g., shake-flask technique at 25°C).

- Purity Verification : Impurities (e.g., residual dimethyl sulfate) can artificially alter solubility. Characterize via elemental analysis .

- Solvent Pre-Saturation : Pre-saturate solvents with the compound to avoid supersaturation artifacts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.